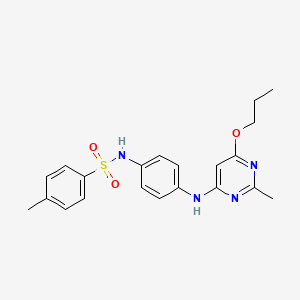
4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H3Cl2F3N2 . It has a molecular weight of 231 . This compound is often used in chemical research and development .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4 and 6 positions of the ring are substituted with chlorine atoms, and the 2 position is substituted with a 2,2,2-trifluoroethyl group .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is a powder with a melting point of 44-45°C . It has a density of 1.5±0.1 g/cm3, a boiling point of 256.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material
4,6-Dichloro-2-(methylsulfonyl)pyrimidine (DCMSP), synthesized from 4,6-dichloro-2-(methylthio)pyrimidine, exhibits potential as a third-order nonlinear optical material. Spectroscopic studies and density functional theory (DFT) calculations have been employed to understand its linear and nonlinear optical behavior. Its suitability for nonlinear optical devices like optical limiting and optical switching has been confirmed through studies of its linear refractive index and nonlinear optical susceptibility (Murthy et al., 2019).
Synthesis of Bioactive Compounds
4,6-Disubstituted-2-(4-morpholinyl)pyrimidines, an important class of bioactive compounds, have been synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using palladium-catalyzed cross-coupling reactions. This method enables the synthesis of a variety of non-symmetrical pyrimidines functionalized at C-4 and C-6 positions, highlighting the compound's versatility in creating bioactive molecules (Martínez et al., 2012).
Anticancer Drug Intermediate
2,4-Dichloro-6-(3-nitrophenoxy) pyrimidine, an intermediate in small molecule anticancer drugs, has been synthesized starting from 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine. This highlights the role of this compound in the synthesis of significant intermediates for anticancer medications (Zhou et al., 2019).
Chemoselective Reactions
Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines have been described, showcasing its utility in selective synthetic processes. This study offers insights into the compound's selectivity in reactions with various amines, contributing to synthetic chemistry applications (Baiazitov et al., 2013).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, and may have specific target organ toxicity . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .
Eigenschaften
IUPAC Name |
4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQADUTZVZPSGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine | |
CAS RN |
1465571-87-2 |
Source


|
| Record name | 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B2376109.png)
![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2376112.png)



![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2376117.png)
![[1-(5-amino-2-methyl-1H-1,3-benzodiazol-1-yl)cyclobutyl]methanol](/img/structure/B2376122.png)

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)


![3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2376128.png)
![4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2376129.png)